molecular formula C10H15Cl2FN2 B13489798 2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B13489798
M. Wt: 253.14 g/mol
InChI Key: VQXUOKPJHIVVEJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN It is a derivative of pyridine and is characterized by the presence of a cyclopropyl group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced to the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached to the pyridine ring through a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinyl chloride.

    Formation of the Amine Group: The amine group is introduced through reductive amination or other suitable methods.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride
  • 1-(2-Fluoropyridin-3-yl)ethan-1-amine
  • 2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one

Uniqueness

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the cyclopropyl group and the fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-4-8(5-13-6-9)10(12)3-7-1-2-7;;/h4-7,10H,1-3,12H2;2*1H

InChI Key

VQXUOKPJHIVVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CC(=CN=C2)F)N.Cl.Cl

Origin of Product

United States

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